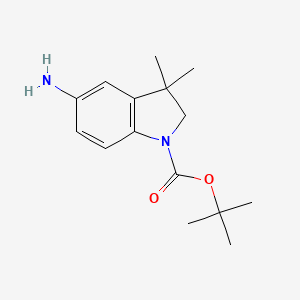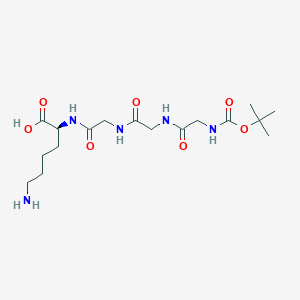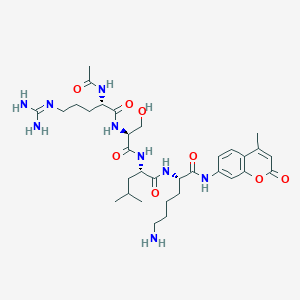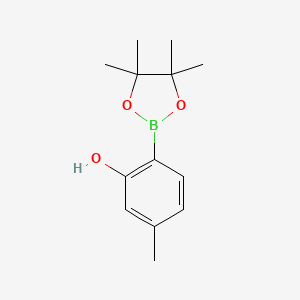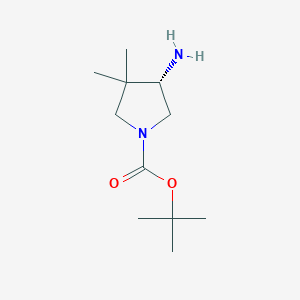
Acide 5-oxo-octahydro-isoindole-1-carboxylique
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Oxo-octahydro-isoindole-1-carboxylic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The exact structure and arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
The molecular weight of 5-Oxo-octahydro-isoindole-1-carboxylic acid is 183.2 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Médecine : Applications antivirales et antimicrobiennes
L’acide 5-oxo-octahydro-isoindole-1-carboxylique, qui fait partie de la famille des dérivés de l’indole, est prometteur dans le développement d’agents antiviraux et antimicrobiens. Les dérivés de l’indole auraient une activité inhibitrice significative contre une variété de virus, notamment le virus de la grippe A et le virus Coxsackie B4 . La flexibilité structurelle de l’indole permet la synthèse de nombreux composés ayant un potentiel d’agents thérapeutiques novateurs.
Agriculture : Régulation de la croissance des plantes
Les composés indoliques sont connus pour influencer la croissance et le développement des plantes. Des dérivés comme l’acide indole-3-acétique, une hormone végétale, sont essentiels à l’élargissement et à la division des cellules végétales . L’this compound pourrait servir de précurseur ou d’analogue dans la synthèse de régulateurs de croissance des plantes, ce qui permettrait d’accroître la productivité agricole.
Science des matériaux : Synthèse des polymères
Le noyau indolique est un élément clé dans la synthèse de certains polymères et de matériaux de pointe. L’incorporation de l’this compound dans les structures polymériques pourrait améliorer les propriétés des matériaux, comme la durabilité, la flexibilité et la résistance aux facteurs de stress environnementaux .
Science de l’environnement : Bioremédiation
Les dérivés de l’indole peuvent jouer un rôle dans les processus de bioremédiation en agissant comme facteurs de croissance microbienne ou comme composants de systèmes enzymatiques qui dégradent les polluants environnementaux . La recherche sur les applications environnementales de l’this compound pourrait mener à des méthodes plus efficaces d’atténuation de la pollution.
Biochimie : Inhibition enzymatique
En biochimie, les dérivés de l’indole sont étudiés pour leur capacité à inhiber les enzymes qui sont essentielles dans les voies de la maladie. Par exemple, ils peuvent être conçus pour cibler les enzymes impliquées dans la prolifération des cellules cancéreuses ou les réponses inflammatoires . L’this compound peut contribuer à la découverte de nouveaux inhibiteurs enzymatiques.
Pharmacologie : Développement de médicaments
L’échafaudage indolique est présent dans de nombreuses molécules de médicaments synthétiques, se liant avec une grande affinité à plusieurs récepteurs . Ainsi, l’this compound pourrait être essentiel dans le développement de médicaments ayant une efficacité améliorée et des effets secondaires réduits.
Chimie analytique : Analyse chromatographique
Les dérivés de l’indole peuvent être utilisés comme étalons ou réactifs dans les techniques d’analyse chromatographique. Leurs propriétés chimiques distinctes permettent la séparation et l’identification de mélanges complexes dans divers échantillons .
Génie chimique : Optimisation des processus
En génie chimique, l’this compound peut être utilisé pour optimiser les processus de synthèse. Sa réactivité et sa stabilité dans différentes conditions en font un composé précieux pour développer des méthodes de production chimique plus efficaces et durables .
Orientations Futures
Mécanisme D'action
- The primary target of 5-Oxo-octahydro-isoindole-1-carboxylic acid is not explicitly mentioned in the available literature. However, we know that indole derivatives, to which this compound belongs, can interact with various receptors due to their aromatic nature .
- Generally, indole derivatives can engage in electrophilic substitution reactions due to their π-electron-rich structure, similar to benzene rings .
- However, indole derivatives exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
5-Oxo-octahydro-isoindole-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
5-Oxo-octahydro-isoindole-1-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can alter the expression of specific genes, thereby impacting protein synthesis and cellular functions.
Molecular Mechanism
The molecular mechanism of 5-Oxo-octahydro-isoindole-1-carboxylic acid involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, either blocking substrate access or enhancing enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Oxo-octahydro-isoindole-1-carboxylic acid can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 5-Oxo-octahydro-isoindole-1-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
5-Oxo-octahydro-isoindole-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, 5-Oxo-octahydro-isoindole-1-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 5-Oxo-octahydro-isoindole-1-carboxylic acid is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific organelles, such as the nucleus or mitochondria, where it can modulate cellular activities and functions.
Propriétés
IUPAC Name |
5-oxo-1,2,3,3a,4,6,7,7a-octahydroisoindole-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-6-1-2-7-5(3-6)4-10-8(7)9(12)13/h5,7-8,10H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBLNEVPNNXQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239225 | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-54-0 | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1-carboxylic acid, octahydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701239225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



